molecular formula C9H16Br4 B3054057 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane CAS No. 5794-98-9

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane

Cat. No. B3054057
CAS RN: 5794-98-9
M. Wt: 443.84 g/mol
InChI Key: WPUBUMYDZKJTBD-UHFFFAOYSA-N
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Description

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, also known by its chemical formula C9H16Br4 , is a halogenated organic compound. It is a colorless to pale yellow liquid with a melting point of 183-184°C and a predicted boiling point of 488.1°C . This compound is sometimes referred to as tetrakis(2-bromoethyl)methane or 3,3-bis(2-bromoethyl)pentane-1,5-dibromide .

Scientific Research Applications

Tricyclo[2.1.0.01,3]pentane Formation

The reaction involving derivatives similar to 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane has been used in the formation of tricyclo[2.1.0.01,3]pentane. This reaction highlights the complex interplay in organic chemistry where ring closures and further reactions lead to different compounds like cyclopentadiene under certain conditions (Wiberg & McClusky, 1987).

Electrochemical Reduction in Carbon Cathodes

Studies have shown the potential of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane in electrochemical applications. The compound, when reduced electrochemically at carbon electrodes in specific conditions, can yield various products such as cyclopentane, arising from intramolecular cyclization (Pritts & Peters, 1994).

Synthesis of Schiff Base Macrocycles

In chemical synthesis, particularly in the formation of macrocyclic Schiff base, derivatives of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane play a crucial role. These macrocycles are then used to create metal complexes with various applications in coordination chemistry (Ilhan & Temel, 2009).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane have been used in the reduction processes to yield organosilicon and organogermanium compounds. This showcases the compound's role in synthesizing new materials with unique properties (Mazerolles & Laurent, 1991).

X-ray Diffraction Studies

The structural analysis of similar compounds to 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane has been a subject of X-ray diffraction studies, providing insights into the molecular arrangement and properties of such compounds (Pervova et al., 2010).

properties

IUPAC Name

1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br4/c10-5-1-9(2-6-11,3-7-12)4-8-13/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBUMYDZKJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CCBr)(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348878
Record name 1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane

CAS RN

5794-98-9
Record name 1,5-dibromo-3,3-bis(2-bromoethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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